molecular formula C10H15BrO5 B13491848 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate

2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate

Cat. No.: B13491848
M. Wt: 295.13 g/mol
InChI Key: XANIWKFLHWXJNA-UHFFFAOYSA-N
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Description

2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

One common synthetic route includes the use of rhodium-catalyzed O-H insertion and C-C bond-forming cyclization . Industrial production methods often involve optimized reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.

Scientific Research Applications

2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring structure is known to influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .

Comparison with Similar Compounds

2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate can be compared with other similar compounds, such as:

    2,2-Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    Other Oxetane Derivatives: Various oxetane derivatives with different substituents and functional groups, each with unique properties and applications.

Properties

Molecular Formula

C10H15BrO5

Molecular Weight

295.13 g/mol

IUPAC Name

diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate

InChI

InChI=1S/C10H15BrO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3

InChI Key

XANIWKFLHWXJNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(O1)CBr)C(=O)OCC

Origin of Product

United States

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